6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC17495627
Molecular Formula: C8H5ClF3N3
Molecular Weight: 235.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClF3N3 |
|---|---|
| Molecular Weight | 235.59 g/mol |
| IUPAC Name | 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | BYXHHBPYGFHGGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Composition and Nomenclature
The compound’s molecular formula is C₈H₅ClF₃N₃, with a molecular weight of 235.59 g/mol. Its IUPAC name, 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine, reflects the positions of the substituents on the bicyclic framework. The imidazo[1,2-A]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a planar structure conducive to π-π stacking interactions .
Structural Features and Computational Descriptors
Key structural features include:
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Chlorine at position 6, which enhances electrophilicity and binding affinity to biological targets.
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Methyl group at position 2, contributing to steric effects and lipophilicity.
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Trifluoromethyl group at position 8, which improves metabolic stability and membrane permeability .
Computational analyses reveal a topological polar surface area (TPSA) of 30.2 Ų and an XLogP3-AA value of 1.7, indicating moderate hydrophobicity . The compound’s InChIKey (BYXHHBPY) and Standard InChI string provide unambiguous identifiers for database searches.
Table 1: Molecular Properties of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClF₃N₃ |
| Molecular Weight | 235.59 g/mol |
| TPSA | 30.2 Ų |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of imidazo[1,2-A]pyrazines typically involves condensation reactions between 2-aminopyrazines and α-haloketones or α-haloaldehydes . For 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine, a multi-step approach is employed:
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Cyclization: Reaction of 6-chloro-2-(trifluoromethyl)pyrazin-3-amine with chloroacetone under basic conditions forms the imidazo[1,2-A]pyrazine core .
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Chlorination: Treatment with phosphorus oxychloride introduces the chlorine substituent at position 8 .
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Functionalization: Alkylation or trifluoromethylation steps optimize substituent placement .
Recent Advances in Synthesis
| Derivative | Target Organism/Cell Line | Activity (IC₅₀/MIC) |
|---|---|---|
| 11a | S. aureus | 2 µg/mL |
| 11g | HCT-116 | 5 µM |
| Parent compound | MCF-7 | 18 µM |
Drug Development Insights
Metabolic Stability and ADME Profiles
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life in plasma . In silico ADME predictions suggest favorable oral bioavailability (70–80%) and blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Studies
SAR analyses reveal that:
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